molecular formula C7H7FN2O3 B11908964 6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid

6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid

Cat. No.: B11908964
M. Wt: 186.14 g/mol
InChI Key: BDQZYOUKNITKFS-UHFFFAOYSA-N
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Description

6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C7H7FN2O3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound. The presence of the fluoroethoxy group and the carboxylic acid functional group makes this compound interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid can be achieved through the reaction of pyridazine-3-carboxylic acid with 2-fluoroethanol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a variety of functionalized pyridazine compounds .

Scientific Research Applications

6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methoxyethoxy)pyridazine-3-carboxylic acid
  • 6-(2-Chloroethoxy)pyridazine-3-carboxylic acid
  • 6-(2-Bromoethoxy)pyridazine-3-carboxylic acid

Uniqueness

6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

IUPAC Name

6-(2-fluoroethoxy)pyridazine-3-carboxylic acid

InChI

InChI=1S/C7H7FN2O3/c8-3-4-13-6-2-1-5(7(11)12)9-10-6/h1-2H,3-4H2,(H,11,12)

InChI Key

BDQZYOUKNITKFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C(=O)O)OCCF

Origin of Product

United States

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